Superior Symptom Control of Diclegis Compared to Pyridoxine Monotherapy in NVP
In a matched, controlled cohort study comparing pyridoxine monotherapy to the doxylamine succinate-pyridoxine HCl combination (Diclegis), Diclegis demonstrated a statistically significant improvement in NVP symptoms. While pyridoxine alone was associated with a worsening of symptoms, Diclegis use led to a meaningful reduction in the validated Pregnancy-Unique Quantification of Emesis (PUQE) score [1]. This effect was most pronounced in women with severe symptoms, where the mean improvement was substantially greater with Diclegis [1]. Furthermore, significantly fewer women in the Diclegis group experienced moderate-to-severe NVP scores after one week of treatment [1].
| Evidence Dimension | Change in PUQE Symptom Score (negative indicates worsening) |
|---|---|
| Target Compound Data | Median improvement: -0.2 (improvement); Mean improvement in severe subgroup: 2.6 |
| Comparator Or Baseline | Pyridoxine monotherapy: Median change: +0.5 (worsening); Mean improvement in severe subgroup: 0.4 |
| Quantified Difference | Median difference of 0.7 points (P < 0.05); Mean difference of 2.2 points in severe subgroup (P < 0.05); 7 vs 17 women with moderate/severe scores (P < 0.05) |
| Conditions | Matched, controlled cohort study in pregnant women with NVP (n=80 per group); PUQE-24 score assessment |
Why This Matters
This data provides direct, quantitative evidence that pyridoxine monotherapy is not an equivalent substitute for the fixed-dose combination in Diclegis, which is critical for formulary selection and therapeutic protocols.
- [1] Pope E, Maltepe C, Koren G. Comparing pyridoxine and doxylamine succinate-pyridoxine HCl for nausea and vomiting of pregnancy: A matched, controlled cohort study. J Clin Pharmacol. 2015;55(7):809-814. doi:10.1002/jcph.480 View Source
